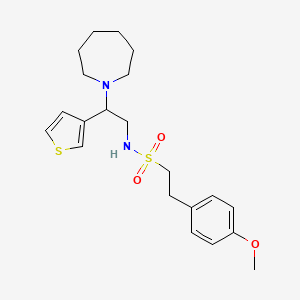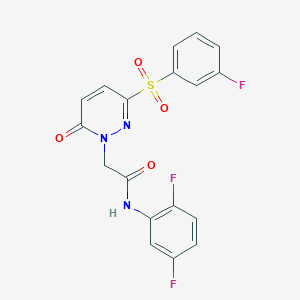
Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H29FN4O4S and its molecular weight is 512.6. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Potential as a CGRP Receptor Antagonist
One significant application of compounds related to Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is in the development of CGRP receptor antagonists. For instance, the compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is a potent CGRP receptor antagonist. Research by Cann et al. (2012) has focused on developing a stereoselective and economical synthesis of this compound, highlighting its potential in treating conditions mediated by the CGRP receptor (Cann et al., 2012).
2. Synthesis for Combinatorial Chemistry Applications
Another application lies in the field of combinatorial chemistry. Ivachtchenko et al. (2003) developed a liquid-phase synthesis for combinatorial libraries of disubstituted and trisubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, closely related to the specified compound. This research paves the way for creating diverse chemical libraries for drug discovery and other applications (Ivachtchenko et al., 2003).
3. Exploration in Antibacterial Activities
Compounds within this chemical family have also been explored for their antibacterial properties. For example, a study on substituted 4-oxoquinoline-3-carboxylic acids, closely related to the given compound, showed potent antibacterial activity against a range of gram-positive and gram-negative bacteria. This study by Miyamoto et al. (1990) suggests the potential of these compounds in developing new antibacterial agents (Miyamoto et al., 1990).
4. Antitubercular Agent Research
The 2,4-diaminoquinazoline class, closely related to the specified compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research by Odingo et al. (2014) on this class for tuberculosis drug discovery highlights its potential as a lead candidate, demonstrating its bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
These could include direct binding to receptors, inhibition or activation of enzymes, or modulation of cellular signaling pathways .
Biochemical Pathways
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The design and development of new drugs often involve the modification of existing drug molecules to improve their pharmacokinetic properties . Therefore, it is possible that this compound has been designed to have favorable ADME properties, enhancing its bioavailability and therapeutic potential.
Result of Action
Given the range of biological activities exhibited by similar compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Eigenschaften
CAS-Nummer |
1114647-66-3 |
|---|---|
Produktname |
Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molekularformel |
C26H29FN4O4S |
Molekulargewicht |
512.6 |
IUPAC-Name |
methyl 3-[3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29FN4O4S/c1-35-25(34)18-6-7-20-22(14-18)29-26(36)31(24(20)33)13-10-23(32)28-15-17-8-11-30(12-9-17)16-19-4-2-3-5-21(19)27/h2-7,14,17H,8-13,15-16H2,1H3,(H,28,32)(H,29,36) |
InChI-Schlüssel |
WWJCIXAMIYUKMX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)


![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

